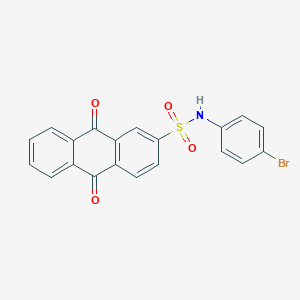

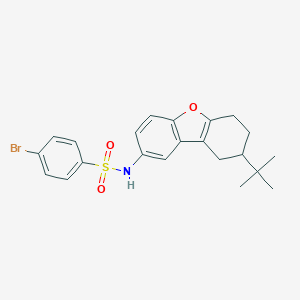

![molecular formula C25H20N2O3S3 B491505 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide CAS No. 441289-70-9](/img/structure/B491505.png)

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H20N2O3S3 and its molecular weight is 492.6g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy

- The synthesis and structural study of benzothiazolyl azo dyes, including compounds similar to N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide, have been explored for their potential in photodynamic therapy. These compounds show planar structures and exhibit tautomeric equilibriums, which are relevant for photodynamic applications (Pavlović et al., 2009).

Synthesis of Antimicrobial Agents

- Research has been conducted on synthesizing new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety, which is structurally similar to the compound . These derivatives have shown promise as antimicrobial agents (Farag et al., 2011).

Development of Dyes and Pigments

- The compound and its derivatives have been studied for their potential in the development of dyes and pigments. The synthesis and characterization of such compounds provide insights into their use in various industrial applications, especially in the field of colorants (Glogowski & Williams, 1981).

Enzyme Inhibition for Disease Treatment

- Certain derivatives of benzothiazole, structurally similar to N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide, have been synthesized and evaluated for their potential as enzyme inhibitors. This is significant in the context of developing treatments for various diseases (Moreno-Díaz et al., 2008).

Environmental Contaminant Analysis

- The compound's derivatives have been identified as environmental contaminants, particularly in air particulate matter. Studies on their occurrence and human exposure assessment are crucial for environmental health and safety considerations (Maceira et al., 2018).

Mechanism of Action

Target of Action

The compound, N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets, potentially modulating their activity and altering the balance between inhibitory and excitatory neurotransmission. This could result in a decrease in neuronal hyperexcitability, a common characteristic of epileptic seizures .

Biochemical Pathways

The compound’s interaction with its targets could affect several biochemical pathways involved in neuronal signaling and excitability. For instance, modulation of GABA (A) receptors could enhance inhibitory neurotransmission, while interaction with glutamate receptors could reduce excitatory neurotransmission. The net effect would be a reduction in neuronal hyperexcitability .

Result of Action

The compound’s action on its targets and the subsequent modulation of neuronal excitability could lead to a reduction in seizure frequency and severity. In animal models, one of the compounds in the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14,27-28H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXIODODFKOUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

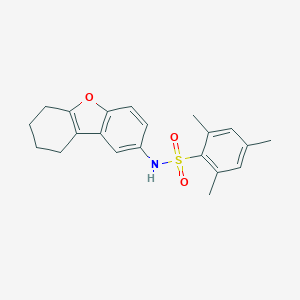

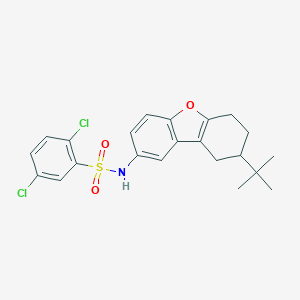

![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)

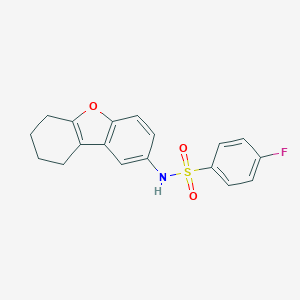

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)

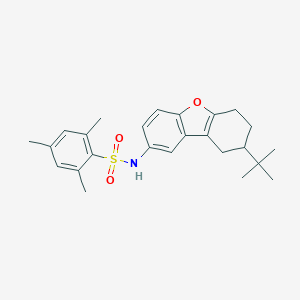

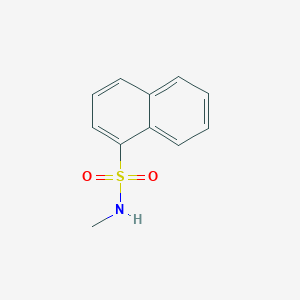

![4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491453.png)

![4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491455.png)

![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)

![[4-(4-Hydroxy-phenylsulfamoyl)-phenyl]-carbamic acid methyl ester](/img/structure/B491473.png)